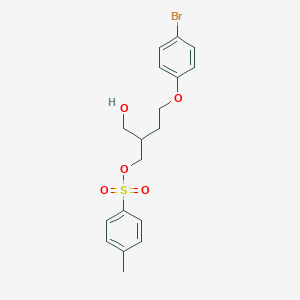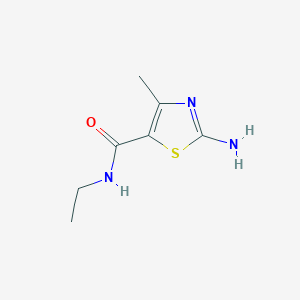
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloromethyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole typically involves the reaction of 1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Scientific Research Applications
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: Possible use as a precursor for the synthesis of fungicides, herbicides, or insecticides.
Materials Science: Utilization in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(methylthio)-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazole: Contains a methylthio group instead of a chloromethyl group.
2-(chloromethyl)-5-(1H-imidazol-3-yl)-1,3,4-thiadiazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a chloromethyl group and a pyrazolyl group on the thiadiazole ring provides a versatile scaffold for further chemical modifications and the development of new compounds with desired properties.
Properties
Molecular Formula |
C6H5ClN4S |
|---|---|
Molecular Weight |
200.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3H2,(H,8,9) |
InChI Key |
PDFCQBJOWKSREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=NN=C(S2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B8677788.png)
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide](/img/structure/B8677797.png)


![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)


![2,3-dichloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B8677834.png)



![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)


